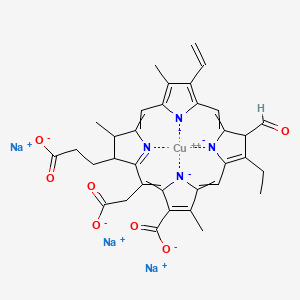![molecular formula C28H28N2O6 B15156760 2-{[(Benzyloxy)carbonyl]amino}-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B15156760.png)
2-{[(Benzyloxy)carbonyl]amino}-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-ORN(FMOC)-OH: is a compound used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. It is a derivative of ornithine, an amino acid, and is protected by the fluorenylmethyloxycarbonyl (FMOC) group. This compound is essential in the synthesis of peptides due to its ability to protect the amino group during the coupling reactions, ensuring the correct sequence of amino acids in the peptide chain.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-ORN(FMOC)-OH typically involves the protection of the amino group of ornithine with the FMOC group. This is achieved through a reaction with FMOC chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods: In industrial settings, the production of Z-ORN(FMOC)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yields and purity. The use of solid-phase synthesis allows for the efficient production of peptides with minimal purification steps .
化学反応の分析
Types of Reactions: Z-ORN(FMOC)-OH undergoes several types of reactions, including:
Deprotection: The FMOC group can be removed using a base such as piperidine in DMF, revealing the free amino group for further coupling reactions.
Coupling: The free amino group can react with activated carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (20% solution) at room temperature.
Coupling: HBTU or HATU in the presence of DIPEA in DMF at room temperature.
Major Products: The primary product of these reactions is the desired peptide sequence, with the FMOC group removed to allow for further elongation of the peptide chain .
科学的研究の応用
Chemistry: Z-ORN(FMOC)-OH is widely used in the synthesis of peptides and proteins, which are crucial in various chemical research applications. It allows for the precise assembly of amino acid sequences, facilitating the study of protein structure and function .
Biology: In biological research, peptides synthesized using Z-ORN(FMOC)-OH are used as probes to study protein-protein interactions, enzyme activity, and cellular signaling pathways .
Medicine: Peptides synthesized with Z-ORN(FMOC)-OH have therapeutic applications, including the development of peptide-based drugs for treating diseases such as cancer, diabetes, and infectious diseases .
Industry: In the industrial sector, Z-ORN(FMOC)-OH is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics .
作用機序
The mechanism of action of Z-ORN(FMOC)-OH involves the protection of the amino group during peptide synthesis. The FMOC group prevents unwanted side reactions, ensuring the correct sequence of amino acids in the peptide chain. Upon deprotection, the free amino group can participate in coupling reactions to form peptide bonds. This process is crucial for the accurate synthesis of peptides and proteins .
類似化合物との比較
Z-ARG(FMOC)-OH: Another FMOC-protected amino acid used in peptide synthesis.
Z-LYS(FMOC)-OH: Similar to Z-ORN(FMOC)-OH but with lysine as the amino acid.
Z-HIS(FMOC)-OH: FMOC-protected histidine used in peptide synthesis.
Uniqueness: Z-ORN(FMOC)-OH is unique due to its specific use in the synthesis of peptides containing ornithine, an amino acid that plays a crucial role in the urea cycle and has unique properties compared to other amino acids. Its use in peptide synthesis allows for the incorporation of ornithine into peptides, enabling the study of its biological functions and potential therapeutic applications .
特性
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O6/c31-26(32)25(30-28(34)35-17-19-9-2-1-3-10-19)15-8-16-29-27(33)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFQVIBFPUQDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(diphenylphosphanyl)-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156683.png)
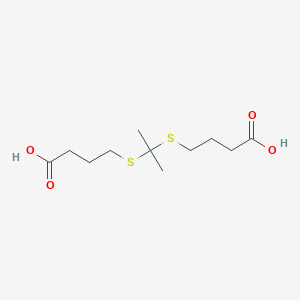
![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3-propylquinazoline-2,4(1H,3H)-dione](/img/structure/B15156693.png)
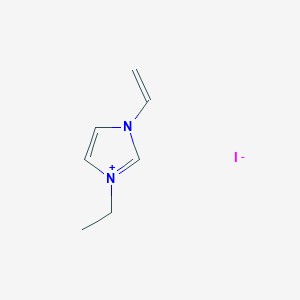
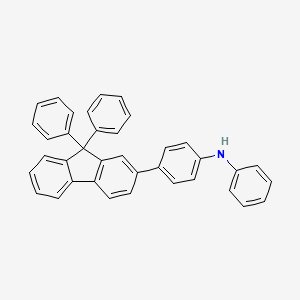
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15156709.png)
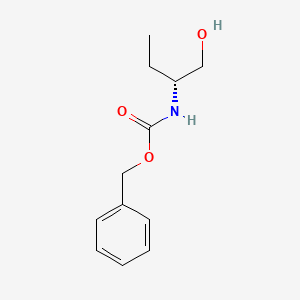
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 2,4-dimethoxybenzoate](/img/structure/B15156719.png)
![2-ethyl-9-fluoro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15156728.png)
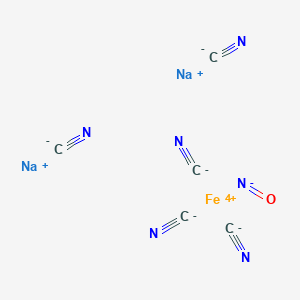
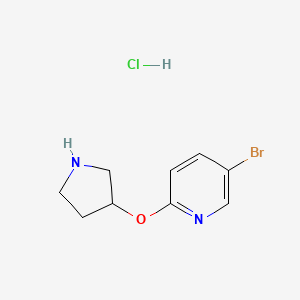
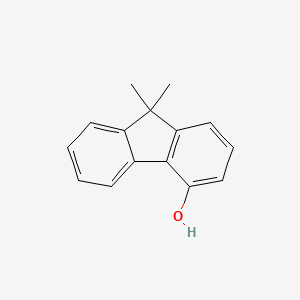
![3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15156752.png)
